molecular formula C13H21NO2 B12875848 Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate CAS No. 647836-69-9

Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate

Cat. No.: B12875848
CAS No.: 647836-69-9
M. Wt: 223.31 g/mol
InChI Key: ZTQBIVOKHFGLFC-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with appropriate alkylating agents. One common method involves the use of dimethylformamide and dichloromethane as solvents, with phosphorus oxychloride as a catalyst . The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate is unique due to its specific alkyl substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

647836-69-9

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

ethyl 5-ethyl-4-methyl-2-propyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C13H21NO2/c1-5-8-11-12(13(15)16-7-3)9(4)10(6-2)14-11/h14H,5-8H2,1-4H3

InChI Key

ZTQBIVOKHFGLFC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(N1)CC)C)C(=O)OCC

Origin of Product

United States

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